
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the reaction of 2-isopropoxyethylamine with an appropriate azide compound under copper-catalyzed conditions to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, at temperatures ranging from room temperature to 80°C. The use of a copper catalyst, such as copper sulfate or copper(I) iodide, is essential for the cycloaddition reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted triazole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.
Applications De Recherche Scientifique
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. It is also used in the development of new catalytic systems and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, it is explored as a potential drug candidate for various diseases. Its triazole moiety is known to enhance the pharmacokinetic properties of drugs, making it a valuable scaffold in drug design.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its triazole ring is known to form stable complexes with metal ions, which can influence its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1-(2-hydroxyethyl)-1h-1,2,3-triazol-4-amine and 1-(2-methoxyethyl)-1h-1,2,3-triazol-4-amine, share structural similarities but differ in their substituents.
Uniqueness: The presence of the isopropoxyethyl group in this compound imparts unique chemical and biological properties. This group can influence the compound’s solubility, stability, and interactions with biological targets, making it distinct from other triazole derivatives.
Propriétés
Formule moléculaire |
C7H14N4O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-(2-propan-2-yloxyethyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4O/c1-6(2)12-4-3-11-5-7(8)9-10-11/h5-6H,3-4,8H2,1-2H3 |
Clé InChI |
CTDAKRNQOHWVIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCN1C=C(N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


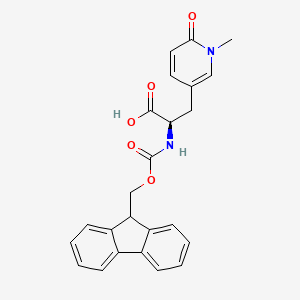
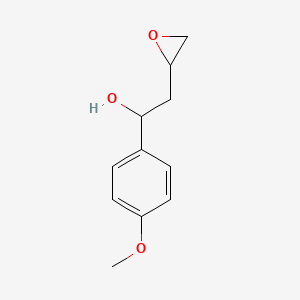
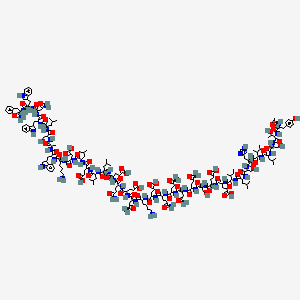
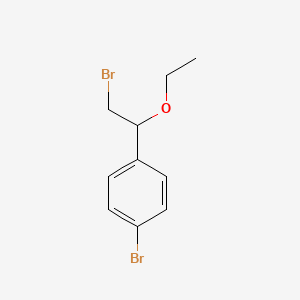
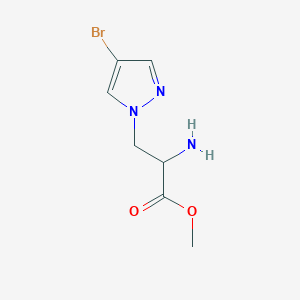
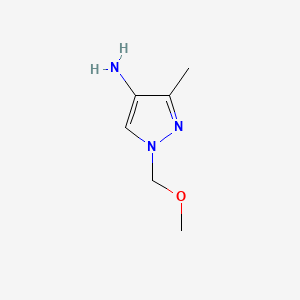
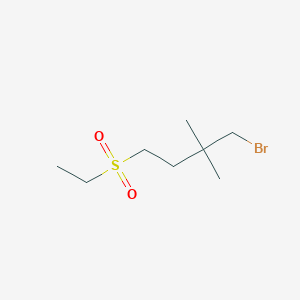
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)

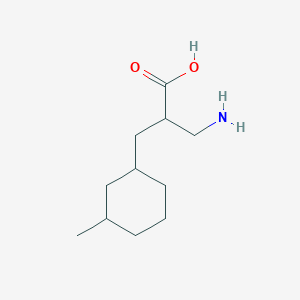


![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
